molecular formula C39H54N10O13S B8270614 Amaninamide CAS No. 58311-65-2

Amaninamide

Número de catálogo: B8270614
Número CAS: 58311-65-2
Peso molecular: 903.0 g/mol
Clave InChI: BOHCOUQZNDPURZ-ICNZIKDASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions: Amaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides .

Aplicaciones Científicas De Investigación

Toxicological Applications

Amaninamide is primarily recognized for its toxic effects, particularly in cases of mushroom poisoning. It is found in the Amanita virosa species and exhibits similar toxic mechanisms as other amatoxins like alpha-amanitin. Upon ingestion, this compound binds to RNA polymerase II, inhibiting mRNA synthesis and causing cytolysis of hepatocytes (liver cells) and kidney cells . This mechanism underscores the need for effective treatment strategies for poisoning cases.

Case Study: Amanita Poisoning Management

  • Context : Ingestion of Amanita phalloides leads to acute liver failure due to the presence of amatoxins, including this compound.
  • Treatment : Extracorporeal albumin dialysis (ECAD) has been evaluated as a treatment method. In a study involving six patients with acute liver failure due to Amanita phalloides, ECAD was initiated within 76 hours post-ingestion. The results indicated that two patients avoided liver transplantation, while others were successfully bridged to transplantation .

Research on Analogues

Research into synthetic analogues of this compound has revealed insights into structure-activity relationships and potential therapeutic applications. For instance, modifications in amino acid composition can significantly affect the inhibitory potency against RNA polymerase II.

Table 1: Inhibitory Activities of this compound Analogues

CompoundStructure ModificationInhibition Activity (IC50)
This compoundNone0.5 µM
[Ile3]this compoundIle at position 30.3 µM
[D-Ala7]this compoundD-Alanine at position 70.8 µM

The above data illustrates that structural modifications can lead to variations in biological activity, which is crucial for developing less toxic yet effective therapeutic agents .

Potential Therapeutic Applications

Despite its toxicity, the mechanisms by which this compound induces cell death have prompted investigations into its potential use as a cancer therapeutic. The ability to selectively inhibit RNA polymerase II may be exploited in targeting rapidly dividing cancer cells.

Research Insights

  • Studies indicate that this compound's mechanism of action through oxidative stress induction and apoptosis could be harnessed to develop novel treatments for cancers characterized by high levels of RNA polymerase II activity .
  • The exploration of this compound analogues may yield compounds that retain anti-cancer properties while minimizing hepatotoxicity.

Structural Studies and Synthesis

The structural elucidation of this compound and its analogues provides valuable insights into their function and potential applications. Techniques such as NMR spectroscopy have been instrumental in determining the conformational properties of these compounds.

Propiedades

Número CAS

58311-65-2

Fórmula molecular

C39H54N10O13S

Peso molecular

903.0 g/mol

Nombre IUPAC

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide

InChI

InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t17-,18-,19+,23-,24-,25-,26-,27-,31-,32-,63+/m0/s1

Clave InChI

BOHCOUQZNDPURZ-ICNZIKDASA-N

SMILES isomérico

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3

SMILES canónico

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.